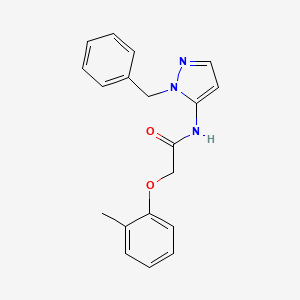![molecular formula C24H26N2O4 B11309350 6-ethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309350.png)
6-ethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The ethyl group is introduced via an alkylation reaction using ethyl bromide and a strong base like potassium tert-butoxide.
Step 3: Attachment of the Morpholine Moiety
- The morpholine moiety is attached through a nucleophilic substitution reaction with 2-bromoethylamine hydrobromide.
Step 4: Formation of the Carboxamide Group
- The final step involves the formation of the carboxamide group by reacting the intermediate with ethyl chloroformate and ammonia.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process. The starting materials include 4H-chromene-4-one, ethylamine, and morpholine. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.
-
Step 1: Formation of the Chromene Core
- The chromene core is synthesized through a cyclization reaction involving salicylaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide.
化学反应分析
Types of Reactions
6-ethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
-
Oxidation
- The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
-
Reduction
- Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
-
Substitution
- Nucleophilic substitution reactions can occur at the morpholine ring, allowing for the introduction of different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, solvents such as dichloromethane.
Major Products
Oxidation: Oxo derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
科学研究应用
6-ethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under different conditions.
-
Biology
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
-
Medicine
- Explored for its anticancer properties.
- Potential use as an anti-inflammatory agent.
-
Industry
- Used in the development of new materials with specific properties.
- Studied for its potential applications in agrochemicals.
作用机制
The mechanism of action of 6-ethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The pathways involved may include the modulation of signaling cascades and the regulation of gene expression.
相似化合物的比较
Similar Compounds
- 6-ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine
- N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
- 4-chloro-6-{5-[(2-morpholin-4-ylethyl)amino]-1,2-benzisoxazol-3-yl}benzene-1,3-diol
Uniqueness
6-ethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core structure, which imparts distinct biological activities. Unlike other similar compounds, it combines the chromene scaffold with a morpholine moiety, enhancing its potential as a versatile molecule for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C24H26N2O4 |
|---|---|
分子量 |
406.5 g/mol |
IUPAC 名称 |
6-ethyl-N-(2-morpholin-4-yl-2-phenylethyl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C24H26N2O4/c1-2-17-8-9-22-19(14-17)21(27)15-23(30-22)24(28)25-16-20(18-6-4-3-5-7-18)26-10-12-29-13-11-26/h3-9,14-15,20H,2,10-13,16H2,1H3,(H,25,28) |
InChI 键 |
CBCVDZPJIWIIAC-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CC=C3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B11309268.png)
![N-(4-fluorophenyl)-N-[(4-methyl-5-{[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]methanesulfonamide](/img/structure/B11309270.png)

![N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11309281.png)
![2-(4-chlorophenoxy)-N-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11309293.png)
![N-[2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309300.png)
![5-(3,4-dimethylphenyl)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11309307.png)
![N-[2-(diethylamino)-2-phenylethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11309312.png)
![4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11309320.png)
![6-chloro-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11309327.png)
![2-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11309342.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-methylpropanamide](/img/structure/B11309349.png)

![2-(1,3-benzodioxol-5-yl)-N-(2-methylphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B11309374.png)
